2-Methoxybenzothiazole
Overview
Description
- 2-Methoxybenzothiazole is a heterocyclic compound with the chemical formula C₈H₇NOS .
- It consists of a benzene ring fused to a thiazole ring, where the thiazole ring contains a sulfur atom and a nitrogen atom.
- The compound is also known by its IUPAC name, 2-Amino-6-methoxybenzothiazole .
- It has been studied for its biological activities and synthetic applications.
Synthesis Analysis
- Several synthetic approaches have been developed for the preparation of 2-arylbenzothiazoles.
- One common method involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides.
- Cyclization of thioamide or carbon dioxide (CO₂) as raw materials has also been explored.
- Future research could focus on green chemistry approaches and more efficient synthetic routes.
Molecular Structure Analysis
- The molecular structure of 2-Methoxybenzothiazole consists of a benzene ring fused to a thiazole ring.
- The methoxy group (-OCH₃) is attached to the benzene ring at the 6th position.
- The nitrogen atom in the thiazole ring is part of the amino group (-NH₂) at the 2nd position.
- The sulfur atom in the thiazole ring completes the structure.
- The compound exhibits aromaticity due to the fused benzene and thiazole rings.
Chemical Reactions Analysis
- 2-Methoxybenzothiazole can undergo various chemical reactions, including:
- Sandmeyer reaction : Heating with isoamyl nitrite and CuBr₂ yields 2-bromo-6-methoxybenzothiazole .
- Schiff base formation : It can serve as a building block in the synthesis of novel series of Schiff bases and 4-thiazolidinones.
- Cyclization reactions : Cyclization of thioamide or CO₂ as raw materials can lead to the formation of benzothiazole derivatives.
Physical And Chemical Properties Analysis
- 2-Methoxybenzothiazole is a solid compound.
- It is insoluble in water but soluble in organic solvents.
- The melting point is approximately 75-77°C .
- The compound exhibits aromaticity due to the fused benzene and thiazole rings.
Scientific Research Applications
1. Synthesis of Firefly Luciferin Precursors
2-Methoxybenzothiazole derivatives, such as 6-Methoxy-2-cyanobenzothiazole, are vital in synthesizing precursors for Firefly Luciferin, a natural product significant in chemiluminescence systems. This substance finds extensive use in medicinal diagnostics, biochemistry, and forensic trace analysis due to its efficient chemiluminescence properties (Würfel et al., 2012).
2. Development of Innovative Materials
2-Methoxybenzothiazole and its derivatives serve as key building blocks for creating innovative materials and functional dyes. Their versatile chemical structure allows for the development of novel materials with unique properties (Würfel et al., 2012).
3. Antibacterial Applications
Compounds derived from 2-Methoxybenzothiazole have been explored for their antibacterial properties. For instance, Schiff bases derived from this compound and their Zn(II) chelates have shown activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
4. Anticancer Agent Synthesis
Derivatives of 2-Methoxybenzothiazole have been synthesized and evaluated for their potential as anticancer agents. Certain derivatives have shown high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
5. Synthesis of Mesogenic Compounds
6-Methoxybenzothiazole ring derivatives have been synthesized for creating mesogenic homologous series. These derivatives exhibit nematic and smectic A mesophases, which are important for liquid crystal applications (Prajapati & Bonde, 2006).
6. Application in Corrosion Inhibition
2-Methoxybenzothiazole has been investigated for its corrosion inhibitory properties on carbon steels in acidic solutions. It forms self-assemble monolayer films on steel surfaces, significantly increasing corrosion inhibition efficiency over time (Njoku et al., 2020).
Safety And Hazards
- Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.
- Incompatibility : It is incompatible with strong oxidizers.
- Fire Hazard : It is probably combustible.
- Light Sensitivity : It may be sensitive to exposure to light.
Future Directions
- Research could focus on greener synthetic methods for benzothiazole derivatives.
- Investigate novel applications and therapeutic potential of 2-Methoxybenzothiazole-based compounds.
- Explore additional synthetic pathways and optimize existing ones for improved yields and efficiency.
properties
IUPAC Name |
2-methoxy-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKLTHIQRARJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212707 | |
Record name | Benzothiazole, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybenzothiazole | |
CAS RN |
63321-86-8 | |
Record name | Benzothiazole, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63321-86-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63321-86-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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